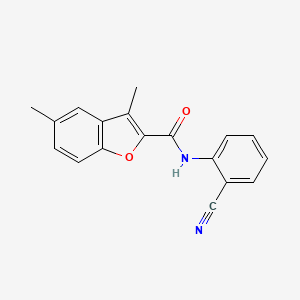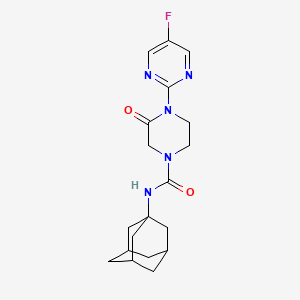
N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, also known as AFA, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. AFA is a piperazine derivative that exhibits promising pharmacological properties, including anti-tumor and anti-inflammatory activities.
科学的研究の応用
N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important factors in cancer metastasis. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide for lab experiments is its high degree of purity, which ensures reproducibility and accuracy of results. This compound is also stable under a variety of conditions, making it suitable for long-term storage and use in experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of topoisomerase II and COX-2. Additionally, the potential use of this compound as a diagnostic tool for cancer and inflammatory diseases is an area of active investigation.
合成法
The synthesis of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves the reaction of 1-adamantylamine, 5-fluoropyrimidin-2-ylamine, and 3-oxo-1-piperazinecarboxylic acid in the presence of a coupling agent. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
特性
IUPAC Name |
N-(1-adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c20-15-9-21-17(22-10-15)25-2-1-24(11-16(25)26)18(27)23-19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14H,1-8,11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDUGQHLWFRLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=NC=C(C=N5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
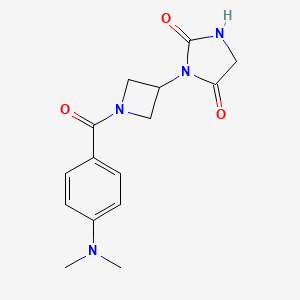
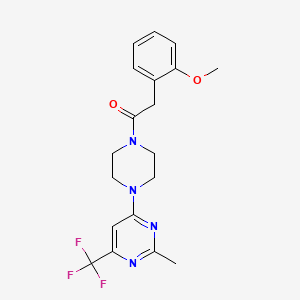
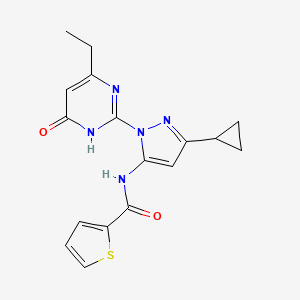
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
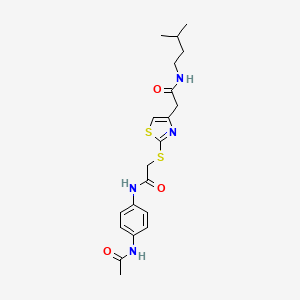
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)
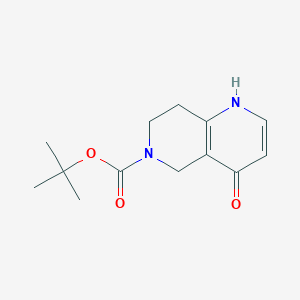

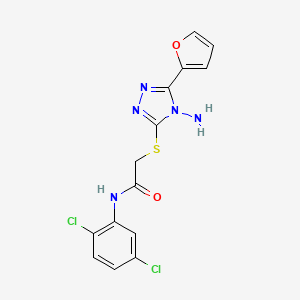
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
